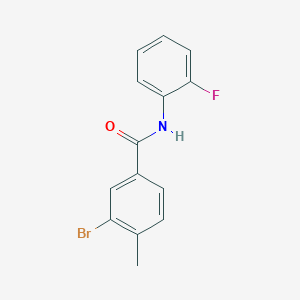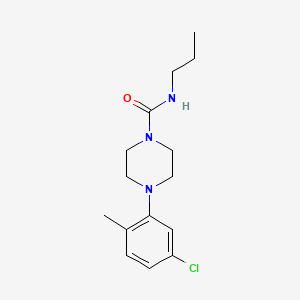![molecular formula C23H24N4O5 B4220383 2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE](/img/structure/B4220383.png)
2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE
概要
説明
2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a quinoxaline core, a nitrobenzoyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzoyl compound is treated with nitric acid and sulfuric acid.
Formation of the Phenylacetamide Moiety: The phenylacetamide group is formed through an amide coupling reaction, where an amine reacts with an acyl chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The carbonyl group in the quinoxaline core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Oxidation of Quinoxaline Core: Formation of a quinoxaline N-oxide.
Substitution on Aromatic Rings: Formation of halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism of action of 2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as reductases and oxidases.
Pathways Involved: The compound may interfere with cellular redox processes, leading to the inhibition of cell growth or induction of apoptosis.
類似化合物との比較
Similar Compounds
2-Nitrobenzoyl Derivatives: These compounds share the nitrobenzoyl group and exhibit similar reactivity.
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxylate, have comparable chemical properties.
Uniqueness
2-[1-(4-NITROBENZOYL)-3-OXO-DECAHYDROQUINOXALIN-2-YL]-N-PHENYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-[1-(4-nitrobenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(24-16-6-2-1-3-7-16)14-20-22(29)25-18-8-4-5-9-19(18)26(20)23(30)15-10-12-17(13-11-15)27(31)32/h1-3,6-7,10-13,18-20H,4-5,8-9,14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKRLXIPKWQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B4220326.png)

![N-[1-[5-[2-(4-bromo-2-propan-2-ylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4220334.png)
![1-(4-chlorophenyl)-N-[4-(methylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4220339.png)

![2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4220368.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4220376.png)
![ethyl 4,5-dimethyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4220378.png)
![3,4-dimethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4220392.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4220395.png)
![8-allyl-3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4220402.png)
